REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[C:14]2[N:13]=[CH:12][NH:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:5].[Li][CH3:17].[NH4+].[Cl-].O>C1COCC1>[NH:11]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:4](=[O:5])[CH3:17])[C:14]=2[N:13]=[CH:12]1 |f:2.3|
|
Name
|
|
Quantity
|
742 mg
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=CC=CC=2NC=NC21)C
|
Name
|
|
Quantity
|
2.49 mL
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2 hours before an additional 1.0 mol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed to room temperature
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solids
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted into CHCl3 (×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
FILTRATION
|
Details
|
Trituration with EtOAc (5 mL) followed by collection by filtration
|
Type
|
WASH
|
Details
|
washing with 4:1 Et2O/EtOAc (5 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=C1C=CC=C2C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 487 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |